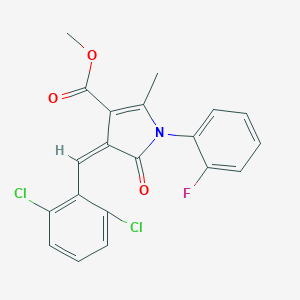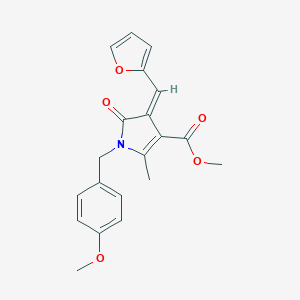![molecular formula C18H15ClN2O2S B299081 (5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B299081.png)
(5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one, also known as CMT-3, is a thiazole compound that has been studied for its potential as an anti-cancer agent. This compound has been shown to have promising results in both in vitro and in vivo studies, and its mechanism of action has been investigated extensively.
Mécanisme D'action
The mechanism of action of (5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one is not fully understood, but it is believed to involve the inhibition of protein tyrosine phosphatases (PTPs). PTPs are enzymes that regulate the phosphorylation state of proteins, and dysregulation of PTP activity has been implicated in the development of cancer and other diseases. (5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one has been shown to inhibit several PTPs, including PTP1B and SHP-2, which are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
(5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, (5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in vitro. However, the exact biochemical and physiological effects of (5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one are still being investigated.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one in lab experiments is its specificity for PTPs, which allows for the investigation of the role of PTPs in cancer and other diseases. Additionally, (5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one has been shown to have low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using (5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for (5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one research, including the investigation of its potential as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of (5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one and its biochemical and physiological effects. Future research could also focus on developing more efficient synthesis methods for (5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one and improving its solubility in aqueous solutions. Overall, the promising results of (5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one studies suggest that it has the potential to be a valuable therapeutic agent for a variety of diseases.
Méthodes De Synthèse
The synthesis of (5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one involves the reaction of 3-chloro-4-methoxybenzaldehyde and 2-amino-3-methyl aniline in the presence of thiosemicarbazide and acetic acid. The reaction proceeds through a Schiff base intermediate and yields (5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one in good yield and purity. This synthesis method has been optimized and modified by several research groups to improve the yield and purity of the compound.
Applications De Recherche Scientifique
(5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one has been extensively studied for its potential as an anti-cancer agent. In vitro studies have shown that (5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one inhibits the growth of a variety of cancer cell lines, including breast, prostate, lung, and colon cancer cells. In vivo studies have also shown that (5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one can inhibit tumor growth in animal models of cancer. Additionally, (5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one has been investigated for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines in vitro.
Propriétés
Nom du produit |
(5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one |
|---|---|
Formule moléculaire |
C18H15ClN2O2S |
Poids moléculaire |
358.8 g/mol |
Nom IUPAC |
(5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H15ClN2O2S/c1-11-4-3-5-13(8-11)20-18-21-17(22)16(24-18)10-12-6-7-15(23-2)14(19)9-12/h3-10H,1-2H3,(H,20,21,22)/b16-10+ |
Clé InChI |
LAQHANQIJNREAY-MHWRWJLKSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)NC2=NC(=O)/C(=C\C3=CC(=C(C=C3)OC)Cl)/S2 |
SMILES |
CC1=CC(=CC=C1)NC2=NC(=O)C(=CC3=CC(=C(C=C3)OC)Cl)S2 |
SMILES canonique |
CC1=CC(=CC=C1)NC2=NC(=O)C(=CC3=CC(=C(C=C3)OC)Cl)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299001.png)
![ethyl (5E)-5-[(3-hydroxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B299004.png)
![ethyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299006.png)

![methyl 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299009.png)

![4-{(Z)-[1-(4-fluorophenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B299011.png)
![ethyl 2-[3-bromo-4-(cyanomethoxy)-5-methoxybenzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299012.png)
![ethyl 2-(3-chloro-4,5-dimethoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299013.png)


![ethyl 2-(2,3-dimethoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299020.png)
![ethyl 2-[4-(cyanomethoxy)-3-ethoxybenzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299021.png)
![ethyl 5-(4-fluorophenyl)-3-oxo-7-phenyl-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299022.png)